Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate

Description

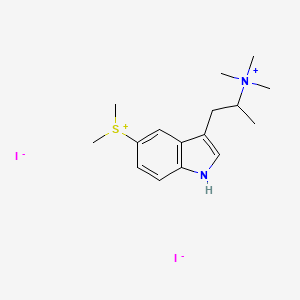

The compound "Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate" is a quaternary ammonium salt characterized by a complex heterocyclic structure. Its core features a dimethylsulfonio-substituted indolyl group attached to a trimethylammonium moiety, with diiodide counterions and hydration. Quaternary ammonium compounds (QACs) are widely recognized for their surfactant and antimicrobial properties due to their cationic nature, which disrupts microbial membranes .

Properties

CAS No. |

5564-14-7 |

|---|---|

Molecular Formula |

C16H26I2N2S |

Molecular Weight |

532.3 g/mol |

IUPAC Name |

1-(5-dimethylsulfonio-1H-indol-3-yl)propan-2-yl-trimethylazanium;diiodide |

InChI |

InChI=1S/C16H26N2S.2HI/c1-12(18(2,3)4)9-13-11-17-16-8-7-14(19(5)6)10-15(13)16;;/h7-8,10-12,17H,9H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

GMLSBNSOTOCJIX-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)[S+](C)C)[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Sulfonium Group: The sulfonium group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide.

Formation of the Ammonium Salt: The final step involves the quaternization of the nitrogen atom with trimethylamine and subsequent reaction with iodine to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include:

Batch or Continuous Flow Reactors: To control the reaction temperature and pressure.

Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate can undergo various chemical reactions, including:

Oxidation: The sulfonium group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the sulfonium group.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Indole derivatives without the sulfonium group.

Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations :

- The dimethylsulfonio group (S⁺) may enhance water solubility compared to neutral substituents (e.g., phosphoryl in ) .

Physicochemical Properties

Critical micelle concentration (CMC) and stability are pivotal for surfactant efficacy:

Table 1: CMC and Stability Data of QACs

*Inferred based on structural similarity to BAC-C12, where longer alkyl chains reduce CMC . The target’s branched propyl chain and charged groups may place it within this range.

Stability :

Table 2: Antimicrobial Activity Comparison

*The dimethylsulfonio group’s positive charge may enhance membrane disruption compared to neutral phosphoryl groups in .

Counterion Effects

The diiodide counterion in the target compound contrasts with chloride or triflate in other QACs:

- Hydration : The hydrate form may improve crystallinity or stability compared to anhydrous salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.